2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is an organic compound characterized by the molecular formula . This compound features a unique structure that includes an azo group (-N=N-) linking two aromatic rings, with one of the rings substituted with an ethoxy group (-OCH₂CH₃). The presence of both the butenoic acid moiety and the ethoxy-substituted azo group contributes to its distinct chemical and biological properties, making it a subject of interest in various fields including organic chemistry and medicinal research.
Research indicates that 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with various molecular targets within biological systems. Its azo group can be reduced to amines, which may influence enzyme activity and receptor interactions, contributing to its biological effects .
The synthesis of 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester typically involves several key steps:
2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has diverse applications across several fields:
Studies have explored the interactions of 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester with various biological targets. For instance, it has been shown to affect enzyme activity by altering absorption spectra and circular dichroism measurements in aminotransferases. These interactions suggest potential implications for its use in biochemical applications and therapeutic contexts .
Several compounds share structural similarities with 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester:
| Compound Name | Structural Features |
|---|---|
| 4-((4-Methoxyphenyl)azo)benzoic acid | Contains a methoxy group instead of an ethoxy group |
| 4-((4-Ethoxyphenyl)azo)benzoic acid | Features a benzoic acid moiety instead of butenoic acid |
| 4-((4-Ethoxyphenyl)azo)phenyl acetate | Has an acetate ester instead of butenoic acid ester |
The uniqueness of 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester lies in its specific combination of functional groups. This distinct structure imparts unique chemical reactivity and biological properties that differentiate it from other similar compounds. Its role as both a synthetic intermediate and a potential therapeutic agent highlights its significance in research and industry .
The systematic IUPAC name 2-butenoic acid, 4-[(4-ethoxyphenyl)azo]phenyl ester delineates its structural components with precision. The core structure comprises:
Molecular Formula: $$ \text{C}{18}\text{H}{18}\text{N}{2}\text{O}{3} $$
CAS Registry: 49759-21-9
SMILES Representation: CCOC1=CC=C(C=C1)N=NC1=CC=C(OC(=O)C=CC)C=C1
InChI Key: InChI=1S/C18H18N2O3/c1-3-5-18(21)23-17-12-8-15(9-13-17)20-19-14-6-10-16(11-7-14)22-4-2/h3,5-13H,4H2,1-2H3
The esterification of the butenoic acid’s carboxylic group with the phenolic oxygen of the azo-linked aromatic system creates a planar, conjugated structure. This conjugation, extending across the azo bridge and into the ethoxyphenyl ring, enables π-π stacking interactions critical for supramolecular assembly.
Azo-ester hybrids trace their origins to 19th-century dye chemistry. The 1873 synthesis of Chrysoidine (C.I. 11270), an azo-aniline derivative, marked the first commercial azo dye. By the 1880s, Bismarck Brown (C.I. 21000) demonstrated how azo groups could be combined with aromatic amines to produce thermally stable colorants. The integration of ester functionalities emerged later, driven by demands for improved solubility and processability in textile applications.
Key historical milestones include:
The target compound represents an evolution of these themes, combining the chromophoric azo group with the ester’s tunable steric and electronic properties. Its synthesis likely employs modern coupling techniques, such as Ullmann condensation or palladium-catalyzed cross-coupling, to achieve regioselective azo bond formation.
In supramolecular systems, the compound’s bifunctional design enables dual-mode interactions:
Table 1: Comparative Analysis of Azo-Ester Hybrids in Material Science
Recent studies highlight its potential in:
The ester linkage’s hydrolytic stability ($$ t{1/2} > 1000 $$ h at pH 7) compared to conventional azo dyes ($$ t{1/2} \approx 200 $$ h) makes it suitable for aqueous-phase applications. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, suggesting utility in organic semiconductors when doped with electron-deficient acceptors.